molecular formula C16H11N5O6S B2491212 1-(3-nitrobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941904-32-1

1-(3-nitrobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2491212
CAS No.: 941904-32-1
M. Wt: 401.35
InChI Key: YURZOAPZYMMVQF-UHFFFAOYSA-N
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Description

1-(3-nitrobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H11N5O6S and its molecular weight is 401.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

1-(3-nitrobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide and its related compounds are part of a broad class of chemical entities that exhibit a wide range of biological and chemical properties. The synthesis of related compounds, such as 1,2-oxazines and 1,2-benzoxazines, involves the dehydration of specific intermediates, highlighting the intricate chemistry and potential for diverse chemical modifications. These compounds serve as critical synthons in various chemical reactions and have been noted for their role as electrophiles in certain reactions, emphasizing their chemical versatility (Sainsbury, 1991).

Pharmaceutical Applications

Although the requirement is to exclude drug use and dosage information, it's noteworthy that compounds structurally related to this compound, like nitazoxanide (NTZ), have demonstrated a broad spectrum of applications against various types of bacteria, parasites, and certain viruses, indicating the potential medicinal relevance of such compounds (Bharti et al., 2021).

Environmental Applications

The environmental implications of compounds containing nitrobenzyl or nitrothiazol groups are significant. For instance, 3-nitrobenzanthrone, a related compound, has been identified as a potent mutagen and a suspected carcinogen found in diesel exhaust and ambient air particulate matter, suggesting that this compound might also play a role in environmental chemistry and toxicology (Arlt, 2005).

Photoreactivity and Electronic Applications

The photoreactivity of compounds like ortho-nitrobenzylpyridines suggests potential applications in photon-based electronics. Given the structural similarity, it's plausible that this compound might exhibit similar properties, indicating its potential utility in advanced material science and electronic applications (Naumov, 2006).

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O6S/c22-14(18-16-17-8-13(28-16)21(26)27)12-5-2-6-19(15(12)23)9-10-3-1-4-11(7-10)20(24)25/h1-8H,9H2,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURZOAPZYMMVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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